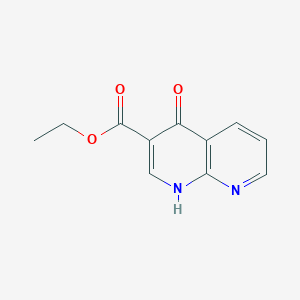

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

説明

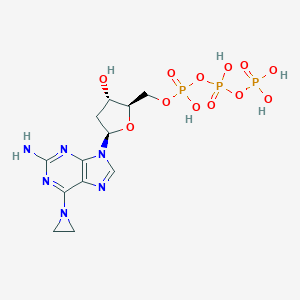

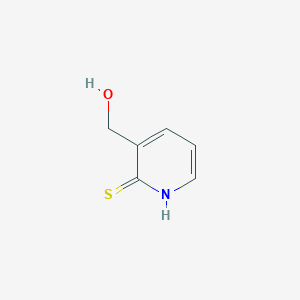

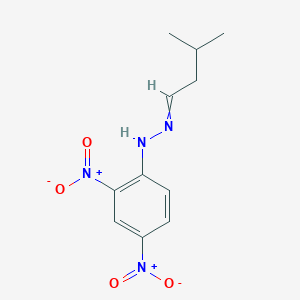

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It is a type of naphthyridine derivative .

Synthesis Analysis

A series of N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters, including Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been prepared in two steps from ethyl 2-(2-chloronicotinoyl)acetate . The β-ketoester was treated with N, N-dimethylformamide dimethyl acetal in N, N-dimethylformamide (DMF), yielding a 95% yield of the 2-dimethylaminomethylene derivative . This β-enaminone then reacted with primary amines in DMF at 120°C for 24 hours, affording the target compounds in 47–82% yields by a tandem S N Ar-addition-elimination reaction .Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is available on PubChem . It is a complex structure that includes a naphthyridine ring system.Chemical Reactions Analysis

The synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves a tandem S N Ar-addition-elimination reaction . This reaction involves the addition of a nucleophile to a substrate, followed by the elimination of a leaving group.科学的研究の応用

Synthesis and Derivatives

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a key precursor in the synthesis of various naphthyridine derivatives. For instance, Plisson and Chenault (2001) demonstrated its conversion into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, highlighting its role in creating complex heterocyclic compounds (Plisson & Chenault, 2001). Additionally, Leyva-Ramos et al. (2017) employed a microwave-assisted method to synthesize this compound efficiently, emphasizing its importance as an intermediate in the preparation of biologically active naphthyridone derivatives (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Antibacterial Activity

The compound has been utilized in the synthesis of antibacterial agents. Nishigaki, Mizushima, and Senga (1977) explored its treatment with selenium dioxide to create compounds with in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977). Egawa et al. (1984) synthesized analogues of this compound and found them to be more active than enoxacin in antibacterial screenings, demonstrating its potential in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Gastric Antisecretory Properties

Interestingly, Santilli et al. (1987) synthesized derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which displayed potent gastric antisecretory properties in animal models. This indicates a potential application in treating gastric disorders (Santilli, Scotese, Bauer, & Bell, 1987).

作用機序

Target of Action

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . The primary target of this compound is bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . These enzymes are crucial for DNA replication and transcription in bacteria and viruses, respectively.

Mode of Action

This compound interferes with DNA synthesis by inhibiting the activity of DNA gyrase and avian myeloblastoma virus reverse transcriptase . This inhibition prevents the unwinding of DNA, which is a necessary step in DNA replication and transcription. As a result, the bacterial or viral replication is halted.

Biochemical Pathways

The inhibition of DNA gyrase and avian myeloblastoma virus reverse transcriptase disrupts the DNA replication and transcription pathways. This leads to the cessation of bacterial or viral proliferation. The compound also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Pharmacokinetics

The compound’s solubility in organic solvents like ethanol suggests it may have good absorption and distribution characteristics .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. For instance, its solubility in water and organic solvents can affect its absorption and distribution in the body

特性

IUPAC Name |

ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQOVONJQDWWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)